N,N-diethyl-5-methyl-2-(methylsulfanyl)benzenesulfonamide
Description
N,N-diethyl-5-methyl-2-(methylsulfanyl)benzenesulfonamide is an organic compound with the molecular formula C12H19NO2S2. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group.
Properties
Molecular Formula |
C12H19NO2S2 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N,N-diethyl-5-methyl-2-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S2/c1-5-13(6-2)17(14,15)12-9-10(3)7-8-11(12)16-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
ULWDHHNFJYKPDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-methyl-2-(methylsulfanyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N,N-diethyl-5-methyl-2-(methylsulfanyl)amine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
RSO2Cl+R’2NH→RSO2NR’2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-methyl-2-(methylsulfanyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-diethyl-5-methyl-2-(methylsulfanyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N,N-diethyl-5-methyl-2-(methylsulfanyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-methylbenzenesulfonamide
- N,N-diethyl-5-methylbenzenesulfonamide
- N,N-diethyl-2-methylbenzenesulfonamide
Uniqueness
N,N-diethyl-5-methyl-2-(methylsulfanyl)benzenesulfonamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
